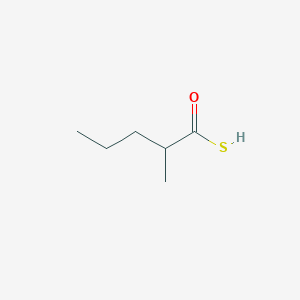

2-methylpentanethioic S-acid

Description

2-Methylpentanethioic S-acid, also known as 2-methylpentanethioic acid, is an organic compound with the molecular formula C6H12OS. This compound is characterized by the presence of a thiol group (-SH) attached to a pentanoic acid backbone, with a methyl group substitution at the second carbon. It is a sulfur-containing carboxylic acid derivative, which imparts unique chemical properties and reactivity.

Properties

Molecular Formula |

C6H12OS |

|---|---|

Molecular Weight |

132.23 g/mol |

IUPAC Name |

2-methylpentanethioic S-acid |

InChI |

InChI=1S/C6H12OS/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8) |

InChI Key |

IUBCTUXJYXUSAZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C)C(=O)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylpentanethioic S-acid can be achieved through several methods. One common approach involves the thiolation of 2-methylpentanoic acid. This can be done by reacting 2-methylpentanoic acid with a thiolating agent such as hydrogen sulfide (H2S) or thiourea under acidic conditions. The reaction typically requires a catalyst, such as hydrochloric acid (HCl), and is conducted at elevated temperatures to facilitate the formation of the thiol group.

Industrial Production Methods

In an industrial setting, the production of 2-methylpentanethioic S-acid may involve more efficient and scalable methods. One such method is the catalytic hydrogenation of 2-methylpentanoyl chloride in the presence of hydrogen sulfide. This process can be carried out in a continuous flow reactor, allowing for large-scale production with high yield and purity.

Chemical Reactions Analysis

Acid-Base Chemistry

2-Methylpentanethioic S-acid (RCOSH) exhibits strong acidic properties due to the -SH group. The acidity arises from resonance stabilization of the thiolate ion (RCOS⁻), similar to carboxylic acids.

| Reaction Type | Mechanism | Conditions | Product |

|---|---|---|---|

| Dehydration | Formation of thioester or thiolactone via intramolecular cyclization | Concentrated acid (e.g., H₂SO₄) | Thioester/thiolactone |

| Nucleophilic substitution | Attack by nucleophiles (e.g., alcohols, amines) on the electrophilic sulfur | Alcoholic NaOH or catalytic acid | Thioester/thioamide |

Esterification

The compound can react with alcohols to form thioesters, analogous to carboxylic acid esterification.

Amidation

Reaction with amines yields thioamides, driven by the nucleophilic amine attacking the electrophilic sulfur.

Catalytic Reactions

The compound may act as a sulfur-based catalyst in acid-catalyzed processes, leveraging its strong acidity. For example, in esterification or dehydration reactions , it could replace traditional mineral acids like H₂SO₄.

Biochemical Relevance

As a sulfur analog of carboxylic acids, it may mimic biological roles in sulfur metabolism or protein modification.

Comparative Analysis with Related Compounds

Scientific Research Applications

2-Methylpentanethioic S-acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

Medicine: Its derivatives are investigated for potential therapeutic applications, such as antimicrobial and anticancer agents.

Industry: It is utilized in the production of specialty chemicals, including flavors, fragrances, and agrochemicals.

Mechanism of Action

The mechanism of action of 2-methylpentanethioic S-acid involves its interaction with various molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition or modulation of their activity. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

2-Methylpentanoic acid: Lacks the thiol group, resulting in different reactivity and applications.

2-Methylpentanedioic acid: Contains two carboxylic acid groups, leading to distinct chemical properties.

2-Methylvaleric acid: Another isomer with similar molecular weight but different structural arrangement.

Uniqueness

2-Methylpentanethioic S-acid is unique due to the presence of both a thiol and a carboxylic acid group, which imparts a combination of reactivity and functionality not found in its analogs. This dual functionality makes it a versatile compound in synthetic chemistry and various applications.

Biological Activity

Overview of 2-Methylpentanethioic S-Acid

Chemical Structure and Properties

2-Methylpentanethioic S-acid, also known as 2-methyl-5-pentanethiol or 2-methyl-5-thiapentanoic acid, is a sulfur-containing organic compound. Its chemical formula is , and it features a thiol group (-SH) that imparts unique biological properties.

Biological Activity

The biological activity of 2-methylpentanethioic S-acid is primarily linked to its role in biochemical pathways, particularly in relation to sulfur metabolism. Compounds containing thiol groups are known to participate in various biological processes, including:

- Antioxidant Activity : Thiols can act as antioxidants by donating electrons to free radicals, thus neutralizing their harmful effects.

- Enzyme Regulation : Thiols are crucial for the activity of many enzymes, particularly those involved in detoxification processes.

- Cell Signaling : 2-Methylpentanethioic S-acid may influence cell signaling pathways through the modification of proteins via thiolation.

Case Studies and Experimental Data

- Antioxidant Capacity : A study evaluating various thiols showed that compounds similar to 2-methylpentanethioic S-acid exhibited significant antioxidant activity, reducing oxidative stress markers in cellular models.

- Enzymatic Interactions : Research has indicated that thiols can modulate the activity of enzymes such as glutathione peroxidase and superoxide dismutase, which are critical for maintaining cellular redox balance.

- Toxicological Studies : Investigations into the toxicity of sulfur-containing compounds have demonstrated that while many thiols have protective roles, excessive concentrations can lead to cellular damage due to reactive sulfur species formation.

Data Table: Biological Activity of Thiols

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.